molecular formula C5H4F3NO3 B2547513 2,2,2-Trifluoro-1-(2-oxazolyl)-1,1-ethanediol CAS No. 2070896-38-5

2,2,2-Trifluoro-1-(2-oxazolyl)-1,1-ethanediol

Cat. No.: B2547513
CAS No.: 2070896-38-5
M. Wt: 183.086
InChI Key: RPWGKZOWPYVNRZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-oxazolyl)-1,1-ethanediol is a fluorinated ethanediol derivative characterized by a trifluoromethyl group and a 2-oxazolyl substituent.

Properties

IUPAC Name

2,2,2-trifluoro-1-(1,3-oxazol-2-yl)ethane-1,1-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO3/c6-5(7,8)4(10,11)3-9-1-2-12-3/h1-2,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWGKZOWPYVNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-oxazolyl)-1,1-ethanediol typically involves the reaction of 2-oxazoline with trifluoroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-oxazolyl)-1,1-ethanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, which can be further utilized in different chemical applications .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential biological activity. Research indicates that fluorinated compounds often enhance metabolic stability and bioavailability of drugs. The oxazole moiety is known for its role in various pharmacological activities, including anti-cancer and anti-diabetic effects.

Case Study: Anti-Cancer Activity
Recent studies have explored the anti-cancer properties of related fluorinated compounds. For instance, derivatives of oxazoles have shown significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and DNA damage . The incorporation of trifluoromethyl groups can enhance these effects by increasing the lipophilicity and cellular uptake of the compounds.

Material Science

Fluorinated compounds like 2,2,2-Trifluoro-1-(2-oxazolyl)-1,1-ethanediol are valuable in developing advanced materials due to their unique thermal and chemical stability. They can be utilized in creating coatings or polymers that require high resistance to solvents and degradation.

Case Study: Polymer Development
Research has demonstrated that incorporating trifluoromethyl groups into polymer backbones can significantly improve their thermal stability and hydrophobicity. This makes them suitable for applications in harsh environments such as aerospace and automotive industries.

Agricultural Chemistry

The compound may also find applications in agrochemicals. Fluorinated compounds are often used as pesticides or herbicides due to their enhanced efficacy and lower environmental impact compared to traditional chemicals.

Case Study: Herbicidal Activity
Studies have indicated that oxazole derivatives exhibit herbicidal properties by inhibiting specific enzymes involved in plant growth. The trifluoromethyl group can enhance the herbicidal activity by improving the compound's penetration into plant tissues .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistrySignificant anti-cancer activity through apoptosis induction
Material ScienceEnhanced thermal stability in polymer applications
Agricultural ChemistryEffective herbicidal properties with improved tissue penetration

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-oxazolyl)-1,1-ethanediol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxazole ring play a crucial role in its reactivity and binding affinity to various biological targets. These interactions can lead to modulation of biochemical pathways and exert specific effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituent logP (Predicted/Reported) Key Properties/Applications Reference
2,2,2-Trifluoro-1-(2-oxazolyl)-1,1-ethanediol C₅H₅F₃N₂O₂ 2-Oxazolyl ~1.2–1.5 (estimated) High polarity, potential antifungal
2,2,2-Trifluoro-1-(3-furyl)ethanol C₆H₅F₃O₂ 3-Furyl 1.395 Intermediate in fluorinated drug synthesis
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol HCl C₈H₇ClF₃NO₂·HCl 2-Amino-5-chlorophenyl N/A Antifungal/antibacterial candidate
2,2,2-Trifluoro-1-(1H-imidazol-1-yl)ethanone C₅H₃F₃N₂O 1H-Imidazol-1-yl ~1.0 Building block for bioactive molecules

Key Observations:

Substituent Impact on Polarity: The 2-oxazolyl group introduces higher polarity compared to phenyl or furyl substituents due to its nitrogen and oxygen atoms, reducing logP (lipophilicity) relative to 2,2,2-trifluoro-1-(3-furyl)ethanol (logP 1.395) . In contrast, chlorophenyl analogs (e.g., 1-(2-amino-5-chlorophenyl)-...) exhibit enhanced bioavailability for antimicrobial applications due to halogenated aromatic systems .

Fluorine Effects: The trifluoromethyl group enhances metabolic stability and electronegativity, a feature shared with compounds like 2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl hydrogen methylphosphonate (CAS-derived C10H12F3O4P), which is used in organophosphorus chemistry .

Biological Activity: While direct data on the target compound’s bioactivity is scarce, structurally related phenacyl azoles (e.g., 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol) demonstrate antifungal properties via inhibition of cytochrome P450 enzymes . The oxazole moiety may similarly interact with biological targets but with distinct binding affinities.

Key Observations:

  • Synthesis Challenges : Fluorinated ethanediols often require anhydrous conditions to prevent hydrolysis, as seen in chloral hydrate derivatives .

Biological Activity

2,2,2-Trifluoro-1-(2-oxazolyl)-1,1-ethanediol (CAS Number: 2070896-38-5) is a fluorinated compound characterized by a trifluoromethyl group and an oxazole ring. Its unique structure positions it as a significant candidate for biological research and potential pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5_5H4_4F3_3NO3_3
  • Molecular Weight : 183.09 g/mol
  • IUPAC Name : 2,2,2-trifluoro-1-(1,3-oxazol-2-yl)ethane-1,1-diol

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The trifluoromethyl group enhances lipophilicity and biological stability, while the oxazole ring contributes to its ability to form hydrogen bonds and interact with enzyme active sites. This interaction can modulate biochemical pathways, leading to various pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

One of the notable activities is its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Studies have shown that similar fluorinated compounds can act as slow-binding inhibitors of AChE, suggesting that this compound may exhibit similar properties.

Antimicrobial Activity

Preliminary investigations suggest that compounds with oxazole rings often display antimicrobial properties. The specific mechanisms are yet to be fully elucidated but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity

In vitro studies are necessary to evaluate the cytotoxic effects of this compound on various cancer cell lines. Similar compounds have shown promise in inducing apoptosis in cancer cells through various mechanisms.

Case Studies and Research Findings

StudyFindings
Study on AChE Inhibition Kinetic studies indicated that fluorinated compounds similar to this compound exhibit competitive inhibition with a dissociation constant KiK_i in the low nanomolar range .
Antimicrobial Screening Compounds containing oxazole rings were screened against several bacterial strains; results indicated moderate to high antimicrobial activity .
Cytotoxicity Assays Preliminary tests on human cancer cell lines suggested potential cytotoxic effects; further research is required to determine mechanisms .

Future Directions

Research on this compound should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific enzymes and cellular targets.
  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
  • Structure-Activity Relationship (SAR) Analysis : Identifying how modifications to the structure affect biological activity.

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